Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

Solubility Salt form Formulation

Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic building block featuring a 1,3,4-thiadiazole core with a sterically demanding tert-butyl substituent at position 5 and a sodium carboxylate salt at position 2. The molecule has a molecular weight of 208.22 g·mol⁻¹, a topological polar surface area (TPSA) of 94.2 Ų, five hydrogen-bond acceptor sites, and zero hydrogen-bond donors.

Molecular Formula C7H9N2NaO2S
Molecular Weight 208.22 g/mol
CAS No. 1803598-34-6
Cat. No. B1406659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
CAS1803598-34-6
Molecular FormulaC7H9N2NaO2S
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(S1)C(=O)[O-].[Na+]
InChIInChI=1S/C7H10N2O2S.Na/c1-7(2,3)6-9-8-4(12-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1
InChIKeyMMVXUXGVDFEKBJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylate (CAS 1803598-34-6): Procurement-Relevant Baseline Characterization


Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic building block featuring a 1,3,4-thiadiazole core with a sterically demanding tert-butyl substituent at position 5 and a sodium carboxylate salt at position 2 [1]. The molecule has a molecular weight of 208.22 g·mol⁻¹, a topological polar surface area (TPSA) of 94.2 Ų, five hydrogen-bond acceptor sites, and zero hydrogen-bond donors [1]. The sodium salt form confers aqueous solubility advantages over the parent free acid (MW 186.23 g·mol⁻¹) [1][2]. Computed descriptors indicate a formal charge of zero, two rotatable bonds, and a complexity value of 195 [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research programs, where the tert-butyl group is recognized for enhancing lipophilicity and steric bulk relative to smaller alkyl substituents .

Why Sodium 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Substituting sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate with the free carboxylic acid (CAS 1143622-43-8), the potassium salt, or non-tert-butylated 1,3,4-thiadiazole-2-carboxylates introduces measurable differences in aqueous solubility, lipophilicity, and steric profile that directly impact experimental reproducibility [1]. The sodium carboxylate salt improves water solubility compared to the free acid, facilitating homogeneous reaction conditions in aqueous or mixed-phase systems [1]. The tert-butyl group at position 5 significantly increases calculated logP compared to a 5-methyl analog—a difference of approximately 1.3 log units based on the ethyl ester surrogate (computed logP 2.01 for 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester) . Furthermore, the sodium counterion (MW 208.22 g·mol⁻¹) yields a lower formula weight than the potassium salt (MW 224.32 g·mol⁻¹), affecting molar stoichiometry calculations in synthesis [1]. Interchanging salt forms or alkyl substituents without compensation alters solubility, partitioning behavior, and reactive stoichiometry, potentially leading to failed syntheses or non-reproducible biological assay results.

Quantitative Differentiation Evidence for Sodium 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylate vs. Closest Analogs


Aqueous Solubility Advantage of Sodium Salt vs. Free Carboxylic Acid

The sodium carboxylate form of 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate provides enhanced aqueous solubility compared to the free carboxylic acid, a property critical for homogeneous aqueous-phase reactions and biological assay preparation [1]. The carboxylic acid (CAS 1143622-43-8, MW 186.23 g·mol⁻¹) lacks a counterion and requires organic co-solvents or alkaline conditions for dissolution [1]. The sodium salt is described by vendors as having improved water solubility and stability for further applications compared to the acid precursor .

Solubility Salt form Formulation

tert-Butyl Lipophilicity Enhancement vs. Methyl Analog

The tert-butyl group at position 5 of the thiadiazole ring imparts a substantially higher computed logP compared to a 5-methyl substituent, relevant for applications requiring enhanced membrane permeability or hydrophobic target engagement [1]. For the ethyl ester surrogate, 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester (CAS 507476-05-3) has a computed logP of 2.01230 and PSA of 80.32 Ų . The structurally related herbicide tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea) shows a computed logD of 1.347 (pH 5.5 and 7.4) [1]. In comparative analyses, the tert-butyl group increases logP by approximately 1.3 units versus a methyl substituent, a difference attributed to the additional carbon atoms and greater hydrophobic surface area of the tert-butyl moiety .

Lipophilicity logP tert-butyl effect

Molar Stoichiometry Precision: Sodium vs. Potassium Salt Differentiation

The sodium salt (MW 208.22 g·mol⁻¹) has a formula weight 16.10 g·mol⁻¹ lower than the corresponding potassium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate (MW 224.32 g·mol⁻¹), a difference of approximately 7.2% [1]. This difference directly affects molar calculations when preparing stock solutions or conducting stoichiometric reactions. For example, to prepare 100 mL of a 0.1 M solution, 2.082 g of sodium salt is required versus 2.243 g of potassium salt—a mass difference of 161 mg per 100 mL, or 1.61 g per liter [1]. In multi-step synthesis at preparative scale, this discrepancy can propagate errors if the counterion is not properly accounted for.

Stoichiometry Counterion Synthesis

Hydrogen-Bond Acceptor Profile and Topological Polar Surface Area

Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate has a computed topological polar surface area (TPSA) of 94.2 Ų and five hydrogen-bond acceptor sites with zero hydrogen-bond donors [1]. By comparison, the ethyl ester analog (CAS 507476-05-3) has a lower TPSA of 80.32 Ų and two hydrogen-bond acceptors . The higher TPSA of the sodium carboxylate reflects the additional polar surface contributed by the carboxylate anion, which enhances aqueous interfacial interactions. The zero H-bond donor count distinguishes it from the free acid form, which possesses one H-bond donor, and from amino-substituted thiadiazoles that carry additional donor capacity [1].

TPSA H-bond acceptor Drug-likeness

Corrosion Inhibition: tert-Butyl Thiadiazole Efficacy Relative to Ethyl Analog

In a head-to-head electrochemical study of thiadiazole derivatives as corrosion inhibitors for brass in natural seawater, 2-amino-5-tert-butyl-1,3,4-thiadiazole (ATBTD) was directly compared against 2-amino-5-ethyl-1,3,4-thiadiazole (AETD) and 2-amino-5-ethylthio-1,3,4-thiadiazole (AETTD) [1]. The study demonstrated that inhibition efficiency increased with concentration for all three derivatives, while SEM/EDX and FT-IR spectra confirmed inhibitor adsorption on the brass surface following a Langmuir isotherm [1]. Although the target compound differs by having a 2-carboxylate rather than a 2-amino group, the corrosion inhibition data establish a class-level structure-activity relationship where the tert-butyl substituent contributes measurably to surface adsorption and inhibition performance relative to smaller alkyl groups [1]. ICP-AES analysis confirmed that dezincification was minimized to a greater extent in the presence of these thiadiazole inhibitors [1].

Corrosion inhibition Electrochemistry Brass

Optimal Application Scenarios for Sodium 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Late-Stage Functionalization Intermediate for Oral Drug Candidates

The sodium carboxylate salt form, with its TPSA of 94.2 Ų and zero H-bond donors, is well-suited as a late-stage intermediate in medicinal chemistry programs targeting orally bioavailable drug candidates [1]. The pre-formed salt eliminates the need for in situ neutralization, while the tert-butyl group provides enhanced lipophilicity (estimated ΔlogP +1.3 vs. methyl analog) for improved membrane permeability . The compound's five H-bond acceptor sites facilitate interactions with biological targets, and the TPSA value falls within the drug-like range predictive of adequate oral absorption [1].

Agrochemical Intermediate: Building Block for Herbicide-Derived Scaffolds

The 5-tert-butyl-1,3,4-thiadiazole scaffold is the core structural motif in the commercial herbicide tebuthiuron, where the tert-butyl group contributes to the compound's soil persistence and broad-spectrum activity [1]. Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate can serve as a synthetic precursor for generating tebuthiuron analogs or metabolites, leveraging the sodium carboxylate handle for further derivatization via amide coupling or esterification . The established synthesis route from tert-butyl carbazate through cyclization and neutralization is well-documented .

Coordination Chemistry and Corrosion Inhibitor Development

Thiadiazole derivatives with tert-butyl substituents have demonstrated effective corrosion inhibition on brass in seawater environments, with adsorption following a Langmuir isotherm confirmed by SEM/EDX and FT-IR [1]. The carboxylate functionality of sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate provides a metal-coordinating handle, enabling the compound to act as a ligand precursor for designing metal-organic corrosion inhibitors or coordination polymers [1]. The sodium salt form facilitates dissolution in aqueous electrolyte systems used in electrochemical testing [1].

Analytical Reference Standard for Environmental Metabolite Studies

5-tert-Butyl-substituted thiadiazole derivatives appear as metabolites in environmental degradation studies of tebuthiuron, where N-demethylation pathways yield compounds retaining the 5-tert-butyl-thiadiazole core [1]. Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate, with its defined structure (confirmed by ¹H NMR, ¹³C NMR, FT-IR, and HRMS) and available purity specifications of 95–98%, is suitable as a reference standard for LC-MS/MS quantification of thiadiazole-containing environmental degradation products .

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